Dicyclopentadiene Hydroformylation Selectivity
In the hydroformylation of dicyclopentadiene using Co-Rh/Fe₃O₄ heterogeneous catalysts, ligand selection directly dictates the product outcome. The catalyst modified with Tris(4-trifluoromethylphenyl)phosphine was determined to be effective for monoformyltricyclodecanes production, whereas the same catalyst system modified with triphenylphosphine (PPh₃) or tri-p-tolylphosphine was effective for diformyltricyclodecanes production [1]. This divergent selectivity is attributed to differential Rh–phosphine interaction strengths, with the electron-deficient CF₃-substituted ligand yielding a weaker Rh–P interaction favorable for monoformylation kinetics [1].
| Evidence Dimension | Product selectivity in dicyclopentadiene hydroformylation |
|---|---|
| Target Compound Data | Monoformyltricyclodecanes |
| Comparator Or Baseline | PPh₃ or tri-p-tolylphosphine → diformyltricyclodecanes |
| Quantified Difference | Complete selectivity inversion between mono- and di-formylated products |
| Conditions | Co-Rh/Fe₃O₄ supported catalyst, syngas atmosphere |
Why This Matters
Procurement of this ligand is essential when monoformylated product is the synthetic target; PPh₃ will deliver a different product distribution requiring downstream separation.
- [1] Ma, Y.; Qing, S.; Li, N.; Zhang, L.; Li, S.; Gao, Z.; Li, H.; Eli, W.; Wang, T. The Effect of Metal-Ligand Affinity on Fe₃O₄-Supported Co-Rh Catalysts for Dicyclopentadiene Hydroformylation. Int. J. Chem. Kinet. 2015, 47, 621–628. View Source
